二氯乙基硅烷

描述

Dichloroethylsilane is a compound that is involved in various chemical reactions and is a key material in the synthesis of organosilicon compounds. It is used as a starting material or intermediate in the production of polymers, ceramics, and other silicon-containing materials.

Synthesis Analysis

The synthesis of compounds related to dichloroethylsilane involves reactions with dichlorodimethylsilane. For instance, by heating dichlorodimethylsilane with nonamethylcyclotrisilazane, an equilibrium is formed between chloroterminated N-methyldimethylsilazane chains and a trimeric ring structure . Another synthesis pathway includes the reaction of dichlorodimethylsilane with sodium potassium bismuthide, leading to the formation of a previously unknown cage compound . Additionally, the synthesis of disilanes containing chloromethyl groups has been explored, with dichloromethylsilane undergoing intramolecular rearrangement to yield various organofunctional disilanes .

Molecular Structure Analysis

The molecular structure of dichloroethylsilane-related compounds has been studied using techniques such as X-ray analysis and gas-phase electron diffraction. For example, the molecular structure of decamethyl-1,4-dibismutha-2,3,5,6,7-pentasilabicyclo[2.2.1]heptane was confirmed by X-ray analysis . The structure and conformation of chloromethyldichloromethylsilane and chloromethyldimethylchlorosilane have been determined by gas-phase electron diffraction and ab initio molecular orbital calculations, revealing the existence of these molecules in the gas phase as a mixture of two conformers .

Chemical Reactions Analysis

Dichloroethylsilane and its derivatives participate in a variety of chemical reactions. For instance, dichlorodivinylsilane and chlorotrivinylsilane can react with ammonia or cyanamide to yield silazanes or silylcarbodiimides, respectively . The hydrolysis of 1,2-dichloro-tetramethyldisilane leads to the formation of 1,2-dihydroxy-tetramethyldisilane, which exhibits a high condensation tendency . Moreover, dichloroacetylene, generated from trichloroethylene, can react with secondary amines and carbazole under phase-transfer catalytic conditions to yield various organic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of dichloroethylsilane-related compounds are characterized by their reactivity and the formation of stable structures. For example, the equilibrium constant for the formation of chloroterminated N-methyldimethylsilazane chains indicates a system where rings predominate . The conformational composition and torsional potential of chloromethyldichloromethylsilane and chloromethyldimethylchlorosilane have been studied, providing insights into their physical properties . Additionally, the synthesis of Si-B-C-N-H polymers from dichlorodivinylsilane and chlorotrivinylsilane involves the hydroboration of vinyl groups, leading to solid polymers with specific chemical properties .

科学研究应用

Application in Chemistry

Dichloroethylsilane is used in the field of chemistry, particularly in the synthesis of organodichlorosilanes .

Summary of the Application

Dichloroethylsilane is synthesized by the reaction of metallic silicon, hydrogen chloride, and ethylene . This synthesis process is important in the production of organodichlorosilanes, which have various applications in the field of chemistry.

Methods of Application

The synthesis of Dichloroethylsilane involves the reaction of metallic silicon, hydrogen chloride, and ethylene. This reaction is facilitated by using copper (I) chloride as the catalyst .

Results or Outcomes

The reaction results in the synthesis of Dichloroethylsilane. The silicon conversion and the selectivity for Dichloroethylsilane being 36% and 47%, respectively .

Use in the Synthesis of Silicones

Dichloroethylsilane is a principal precursor to dimethylsilicone and polysilane compounds .

Summary of the Application

Dimethyldichlorosilane is used in the synthesis of silicones, an industry that was valued at more than $10 billion per year in 2005 . It is also employed in the production of polysilanes, which in turn are precursors to silicon carbide .

Methods of Application

The synthesis of dimethyldichlorosilane involves the reaction of elemental silicon with methyl chloride in the presence of a copper catalyst .

Results or Outcomes

The reaction results in the synthesis of dimethyldichlorosilane, which is then used in the synthesis of silicones and polysilanes .

Use as a Reducing Agent

Organosilanes, including Dichloroethylsilane, can be used as reducing agents .

Summary of the Application

Organosilanes are used as reducing agents in various chemical reactions . They can donate electrons to other substances in these reactions, facilitating the reduction process .

Methods of Application

The specific method of application would depend on the particular reaction in which the organosilane is being used as a reducing agent .

Results or Outcomes

The use of organosilanes as reducing agents can facilitate various chemical reactions, leading to the formation of desired products .

Use in the Synthesis of Polysilanes

Dichloroethylsilane is used in the synthesis of polysilanes, which are precursors to silicon carbide .

Summary of the Application

Polysilanes are a class of polymers with silicon-silicon backbone. They are used in the production of silicon carbide, a material with excellent thermal stability and resistance to oxidation .

Methods of Application

The synthesis of polysilanes involves the reaction of dichloroethylsilane with a suitable catalyst .

Results or Outcomes

The reaction results in the formation of polysilanes, which can be further processed to produce silicon carbide .

Use as a Silylating Agent

Dichloroethylsilane can be used as a silylating agent for the silylation of Pd/SiO2 catalysts to enhance the catalytic activity for the selective hydrogenation of aromatic ketones .

Summary of the Application

Silylation is a process where a silicon-containing group is introduced into a molecule. In this case, Dichloroethylsilane is used to silylate Pd/SiO2 catalysts, enhancing their activity for the selective hydrogenation of aromatic ketones .

Methods of Application

The silylation process involves the reaction of Dichloroethylsilane with the Pd/SiO2 catalyst under suitable conditions .

Results or Outcomes

The silylation of the Pd/SiO2 catalyst enhances its activity for the selective hydrogenation of aromatic ketones .

安全和危害

未来方向

The future of synthetic chemistry, which includes the study of compounds like Dichloroethylsilane, lies in improving selectivity, efficiency, environmental benignity, and sustainable energy . There is a need for more research in designing high-performance materials and advancing fabrication processes .

属性

InChI |

InChI=1S/C2H5Cl2Si/c1-2-5(3)4/h2H2,1H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFMKUUJQLUQKHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

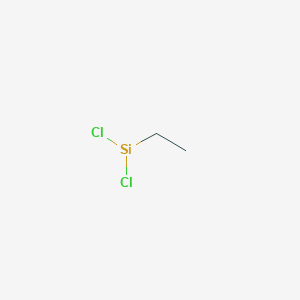

CC[Si](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883751 | |

| Record name | Silane, dichloroethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyldichlorosilane appears as a colorless fuming liquid with a pungent odor. Flash point 30 °F. Vapor and liquid may cause burns. Denser than water. Vapors heavier than air., Colorless liquid; [Hawley] | |

| Record name | ETHYLDICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/679 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyldichlorosilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5202 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

165 °F at 760 mmHg (USCG, 1999), 75.5 °C | |

| Record name | ETHYLDICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/679 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyldichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4048 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

30 °F (USCG, 1999), 30 °F (-1 °C) (Closed cup) | |

| Record name | ETHYLDICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/679 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyldichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4048 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.092 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.088 (25 °C/25 °C) | |

| Record name | ETHYLDICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/679 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyldichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4048 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

4.45 (Air = 1) | |

| Record name | Ethyldichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4048 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Dichloroethylsilane | |

Color/Form |

Colorless liquid | |

CAS RN |

1789-58-8 | |

| Record name | ETHYLDICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/679 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyldichlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001789588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, dichloroethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, dichloroethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloroethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.687 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLOROETHYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2TV9F1B6E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyldichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4048 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,3R)-2-benzhydryl-N-[[2-(trifluoromethyl)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B157078.png)